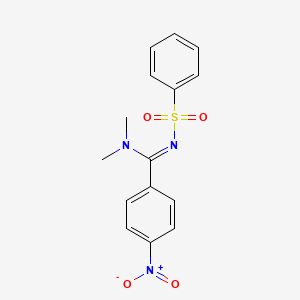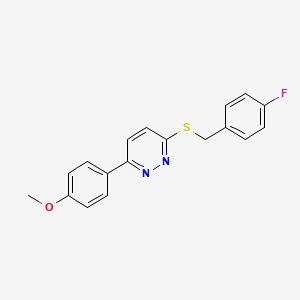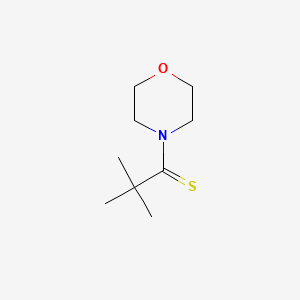![molecular formula C16H21NO3 B2475413 Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate CAS No. 38778-80-2](/img/structure/B2475413.png)
Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate” is an organic compound that contains a cyclohexene ring, an ethyl ester group, a methoxyphenyl group, and an amino group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexene ring provides a rigid, planar structure, while the ethyl ester, methoxyphenyl, and amino groups may introduce additional structural features .Chemical Reactions Analysis
As an organic compound, “Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate” could potentially undergo a variety of chemical reactions. The presence of the amino group could make it a potential nucleophile, while the ester group could be susceptible to hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and amino groups could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Studies
- Compounds Analysis : The crystal and molecular structures of similar compounds have been extensively studied. For instance, ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its derivatives have been analyzed using single-crystal X-ray diffraction data. These studies are crucial for understanding the compound's physical and chemical properties (Kaur et al., 2012).
Antimicrobial Activity
- Biological Activity : Several cyclohexenone derivatives, closely related to the compound , have been synthesized and shown to possess significant antimicrobial properties. This highlights the potential of these compounds in developing new antimicrobial agents (Mayekar et al., 2010).
Synthesis and Reactions
- Chemical Synthesis : Various methods for the synthesis of cyclohexenone and related compounds have been explored. These methods are vital for creating specific derivatives that can be used in further research and potential applications (Raghavendra et al., 2016).
Crystal Packing Analysis
- Intermolecular Interactions : Studies have been conducted to understand the types of interactions, such as hydrogen bonding and N⋯π interactions, that influence the crystal packing of these compounds. This research is fundamental in materials science and pharmaceuticals (Zhang et al., 2011).
Novel Synthesis Applications
- Innovative Syntheses : New procedures for preparing ethyl 4-amino-2-oxo-6-(trifluoromethyl)cyclohex-3-ene-1-carboxylate, a compound structurally related to Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate, have been developed. These compounds are considered synthetically useful building blocks (Okoro et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(4-methoxyanilino)cyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-20-16(18)14-6-4-5-7-15(14)17-12-8-10-13(19-2)11-9-12/h8-11,17H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYGQUHVWBWNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2475332.png)
![2-(2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-5-methylpyrazol-3-amine](/img/structure/B2475333.png)
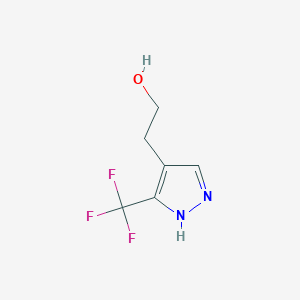
![N-(4-bromophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2475337.png)
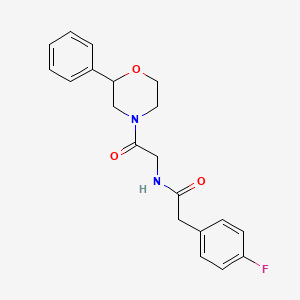
![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)
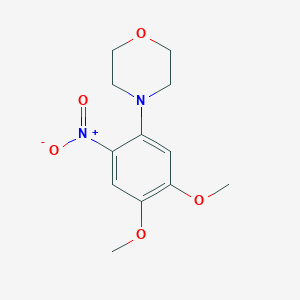
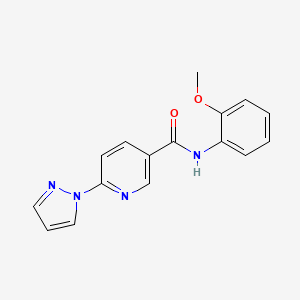

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)
